molecular formula C18H19NO4 B12282405 Fmoc-serinol

Fmoc-serinol

Cat. No.: B12282405
M. Wt: 313.3 g/mol
InChI Key: NEHZDXMOBCKLTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fmoc-serinol can be synthesized through various methods. One common approach involves the reaction of serinol with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of this compound . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with serinol to produce the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Fmoc-serinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically yields carbonyl compounds, while reduction produces alcohol derivatives .

Scientific Research Applications

Chemistry

Fmoc-serinol is extensively used in solid-phase peptide synthesis (SPPS) as a protecting group for amines. Its stability under basic conditions and ease of removal make it ideal for sequential peptide assembly .

Biology

In biological research, this compound derivatives are used to study protein-protein interactions and enzyme mechanisms. They serve as building blocks for the synthesis of peptide-based inhibitors and probes .

Medicine

They can be incorporated into hydrogels and nanoparticles for controlled release of therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in the synthesis of complex organic molecules makes it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of Fmoc-serinol involves the protection of amine groups through the formation of a stable carbamate linkage. This protection prevents unwanted side reactions during chemical synthesis. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-serinol is unique due to its specific structure, which includes a hydroxymethyl group. This feature allows for additional functionalization and makes it versatile for various synthetic applications. Its stability and ease of removal under basic conditions further enhance its utility in peptide chemistry .

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(1,3-dihydroxypropan-2-yl)carbamate

InChI

InChI=1S/C18H19NO4/c20-9-12(10-21)19-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,20-21H,9-11H2,(H,19,22)

InChI Key

NEHZDXMOBCKLTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)CO

Origin of Product

United States

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